REACTION_CXSMILES
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N1CCC([O:7][C:8](=[O:22])[NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)CC1.ClC1C=C(C=O)C(OC)=CC=1NC(=O)C=C.C(O)(=O)C>CC1CCCO1>[C:11]1([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:9][C:8](=[O:7])[OH:22]
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Name
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|
Quantity
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63 kg
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Type
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reactant
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Smiles
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N1CCC(CC1)OC(NC1=C(C=CC=C1)C1=CC=CC=C1)=O
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Name
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Quantity
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50 kg
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Type
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reactant
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Smiles
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ClC1=C(C=C(C(=C1)C=O)OC)NC(C=C)=O
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Name
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|
Quantity
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12.6 kg
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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Quantity
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430 kg
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Type
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solvent
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Smiles
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CC1OCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting suspension was cooled to 20° C. over 90 mins
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Duration
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90 min
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Type
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WAIT
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Details
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held at this temperature for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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The suspension was filtered under vacuum
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Type
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WASH
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Details
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the filter cake was washed with IMS (3×78.9 kg)
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Type
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CUSTOM
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Details
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The solid was dried in a vacuum oven at 50° C. for 10 hours
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Duration
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10 h
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Reaction Time |
2 h |
Name
|
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Type
|
product
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Smiles
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C1(=C(C=CC=C1)NC(O)=O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |